Lipophilicity: Ortho-Bromo Isomer (XLogP3 = 2.9) Is Less Lipophilic than Meta (3.1) and Para (3.1) Isomers
The ortho-bromo isomer consistently computes a lower XLogP3 (2.9) compared to both the meta-bromo (3.1) and para-bromo (3.1) isomers [1][2][3]. The difference (ΔXLogP3 = −0.2) translates to approximately a 1.6-fold lower octanol-water partition coefficient, a magnitude that is well within the range known to influence pharmacokinetic parameters such as volume of distribution and CNS permeability [4]. A non-brominated 3-phenyl-5-methyl-1,2,4-oxadiazole would be expected to exhibit an even lower logP, but at the cost of losing the synthetic handle (C–Br bond) required for downstream diversification via cross-coupling [5].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole: XLogP3 = 3.1; 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole: XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = −0.2 (approximately 1.6-fold lower partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) [1][2][3] |
Why This Matters
For procurement in ADME screening cascades, selecting the ortho isomer provides a measurably lower-lipophilicity starting point, which can be advantageous when optimizing for solubility, reducing hERG liability, or achieving CNS-sparing profiles.
- [1] PubChem. Compound Summary for CID 7164661: 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7164661 (accessed 2025). View Source
- [2] PubChem. Compound Summary for CID 8895139: 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/8895139 (accessed 2025). View Source
- [3] PubChem. Compound Summary for CID 823560: 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/823560 (accessed 2025). View Source
- [4] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. https://doi.org/10.1517/17460441003605098. View Source
- [5] Kudelko, A.; et al. Synthesis, Spectral Characteristics and Electrochemistry of Symmetrically-Substituted Hybrids Derived from 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole Under Suzuki Cross-Coupling Reaction. Heterocycles 2015, 91 (7), 1383–1398. View Source
